
2-溴-5-(1-甲基哌啶-4-基甲氧基)嘧啶
描述
“2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine” is a pyrimidine derivative. It has a molecular formula of C11H16BrN3O and an average mass of 286.168 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine” consists of a pyrimidine ring substituted with a bromine atom at the 2nd position and a (1-methyl-piperidin-4-ylmethoxy) group at the 5th position .科学研究应用
合成和化学性质
- 微波辅助合成: Chaudhary等人(2012年)的研究描述了利用微波辅助方法合成新型嘧啶衍生物,其中包括与2-溴-5-(1-甲基哌啶-4-基甲氧基)嘧啶相关的结构,与传统方法相比,这种方法被证明是高效的,产率快,反应条件更清洁(Chaudhary et al., 2012)。
在腐蚀抑制中的应用
- 铁的腐蚀抑制: Kaya等人(2016年)对哌啶衍生物进行了研究,这些衍生物在结构上类似于2-溴-5-(1-甲基哌啶-4-基甲氧基)嘧啶,评估它们作为铁的腐蚀抑制剂的性质。使用量子化学计算和分子动力学模拟来评估抑制效率(Kaya et al., 2016)。
生物学和药理活性
- 抗病毒活性: Hocková等人(2003年)合成了具有抗病毒性质的嘧啶衍生物。他们的研究包括与2-溴-5-(1-甲基哌啶-4-基甲氧基)嘧啶结构相关的化合物,这些化合物显示出在细胞培养中抑制逆转录病毒复制的潜力(Hocková等人,2003年)。
- 神经病性疼痛治疗: Lan等人(2014年)探讨了嘧啶作为sigma-1受体拮抗剂治疗神经病性疼痛的研究。评估了类似于2-溴-5-(1-甲基哌啶-4-基甲氧基)嘧啶的化合物,显示出在药理学抗神经病性疼痛活性中的潜力(Lan et al., 2014)。
化学合成和修饰
- 杂环系统的合成: Bassyouni和Fathalla(2013年)研究了新型杂环硫代嘧啶-4(3H)-酮衍生物的合成,包括适用于合成2-溴-5-(1-甲基哌啶-4-基甲氧基)嘧啶的方法。他们的研究有助于更广泛地理解嘧啶衍生物的合成(Bassyouni & Fathalla, 2013)。
属性
IUPAC Name |
2-bromo-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGBWNOLRXLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




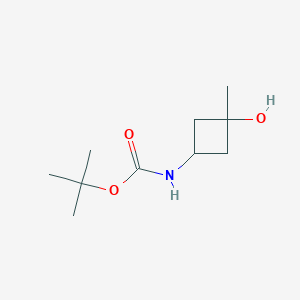
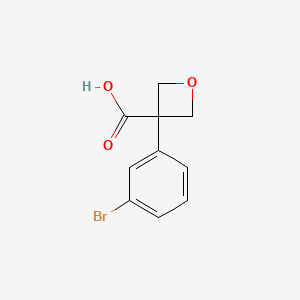


![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)

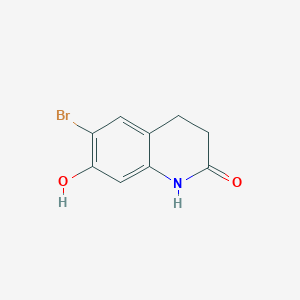
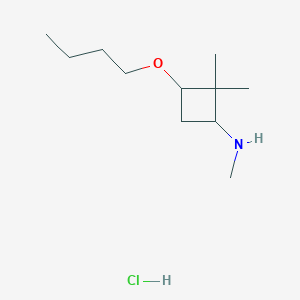
![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)
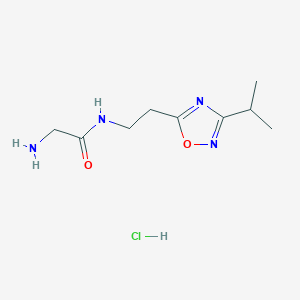
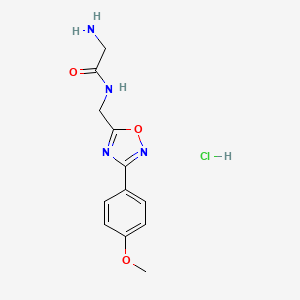
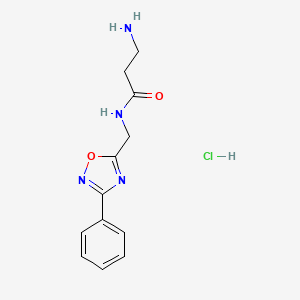
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)